Di-tert-butyl (2-hydroxyethyl)imidodicarbonate Di-tert-butyl (2-hydroxyethyl)imidodicarbonate
Brand Name: Vulcanchem
CAS No.: 849727-12-4
VCID: VC4820580
InChI: InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3
SMILES: CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C
Molecular Formula: C12H23NO5
Molecular Weight: 261.318

Di-tert-butyl (2-hydroxyethyl)imidodicarbonate

CAS No.: 849727-12-4

Cat. No.: VC4820580

Molecular Formula: C12H23NO5

Molecular Weight: 261.318

* For research use only. Not for human or veterinary use.

Di-tert-butyl (2-hydroxyethyl)imidodicarbonate - 849727-12-4

Specification

CAS No. 849727-12-4
Molecular Formula C12H23NO5
Molecular Weight 261.318
IUPAC Name tert-butyl N-(2-hydroxyethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Standard InChI InChI=1S/C12H23NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h14H,7-8H2,1-6H3
Standard InChI Key XHENLSHIEZMRDH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C

Introduction

Chemical Identification and Structural Properties

Molecular Formula and Weight

  • Molecular Formula: C₁₂H₂₃NO₅

  • Molecular Weight: 261.32 g/mol .

IUPAC Name and Synonyms

  • IUPAC Name: tert-Butyl (tert-butoxycarbonyl)(2-hydroxyethyl)carbamate .

  • Synonyms: Bis(2-methyl-2-propanyl) (2-hydroxyethyl)imidodicarbonate; Boc-NH-PEG₁-OH .

Spectroscopic and Computational Data

  • SMILES: CC(C)(C)OC(=O)N(CCO)C(=O)OC(C)(C)C .

  • InChI Key: XHENLSHIEZMRDH-UHFFFAOYSA-N .

  • NMR Data: Characteristic peaks include δ 1.40 (s, 9H, Boc CH₃), 3.38–4.07 (m, 4H, CH₂O and CH₂N), and 7.35–7.79 (d, aromatic Ts group in intermediates) .

Synthesis and Reaction Conditions

Key Synthetic Routes

Di-tert-butyl (2-hydroxyethyl)imidodicarbonate is typically synthesized via Boc protection of 2-aminoethanol derivatives, followed by sulfonylation or carbamate formation.

Tosylation of Boc-Protected Ethanolamine

  • Reactants: tert-Butyl (2-hydroxyethyl)carbamate, p-toluenesulfonyl chloride (TsCl).

  • Conditions: Dichloromethane (DCM), triethylamine (TEA) or DIPEA, 0°C to room temperature .

  • Yield: 30.7–92% .

Example Procedure:

Compound II (50.00 g, 310.18 mmol) in DCM (400 mL) was treated with DIPEA (64.15 g, 496.28 mmol) and TsCl (65.04 g, 341.2 mmol) at 0°C. After stirring at 20°C for 10 h, the product was isolated in 92% yield .

Mitsunobu Reaction for Etherification

  • Reactants: Alcohols, Boc-protected ethanolamine, DIAD, triphenylphosphine (PPh₃).

  • Conditions: Tetrahydrofuran (THF), 0–25°C, inert atmosphere .

  • Yield: 48–64% .

Applications in Organic Synthesis

Amine Protection and Deprotection

The Boc groups serve as transient protecting agents for primary amines, enabling selective functionalization in multi-step syntheses. Acidic cleavage (e.g., HCl/dioxane) regenerates the free amine .

Cyclic Urea Synthesis

A novel carbonylation method employs Boc anhydride and K₂CO₃ in DMF to synthesize benzimidazolones and 2-benzoxazolones in high yields (85–97%) .

Pharmaceutical Intermediates

Physicochemical Properties

Thermal and Solubility Data

PropertyValueSource
Boiling Point326.8 ± 44.0 °C (760 mmHg)
Density1.1 ± 0.1 g/cm³
Flash Point151.4 ± 28.4 °C
SolubilitySoluble in DCM, THF, DMF

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